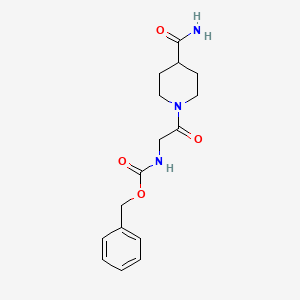

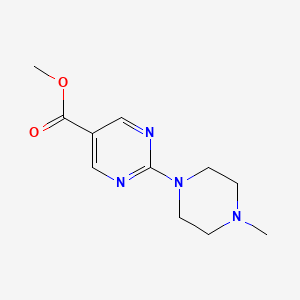

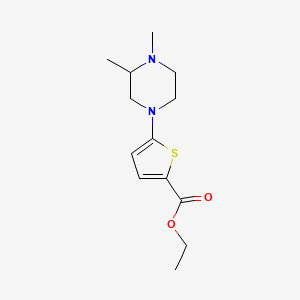

![molecular formula C11H12ClN5 B8628148 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-17-7](/img/structure/B8628148.png)

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine

货号 B8628148

CAS 编号:

897360-17-7

分子量: 249.70 g/mol

InChI 键: HPKTYMDQKLMUOX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in pyridine determines the skeleton .Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse. For instance, the introduction of cyano, nitro, sulfonyl, and carboxamide groups at the C-6 position of the pyridopyrimidines has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can vary. For instance, one pyrrolo[2,3-d]pyrimidine derivative had a melting point of 212–214 ℃ .作用机制

属性

CAS 编号 |

897360-17-7 |

|---|---|

产品名称 |

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine |

分子式 |

C11H12ClN5 |

分子量 |

249.70 g/mol |

IUPAC 名称 |

6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |

InChI |

InChI=1S/C11H12ClN5/c12-9-2-1-8-10(16-9)11(15-7-14-8)17-5-3-13-4-6-17/h1-2,7,13H,3-6H2 |

InChI 键 |

HPKTYMDQKLMUOX-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=C(C=C3)Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

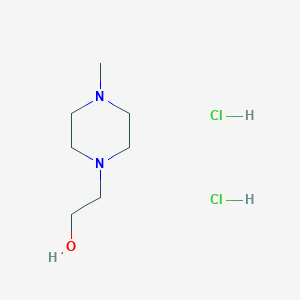

To a solution of piperazine (7.0 g) in 1,4-dioxane (100 ml) was added a solution of crude 4,6-dichloro-pyrido[3,2-d]pyrimidine in 1,4-dioxane (50 ml). The resulting mixture was stirred at room temperature for 1 hour. After concentration under reduced pressure, the residue was purified by silica gel flash chromatography, the mobile phase being a methanol/dichloromethane mixture (in a ratio gradually ranging from 1:10 to 1:5), resulting in the pure title compound as a yellowish solid (3.1 g, yield 76%) which was characterized by its mass spectrum as follows: MS (m/z): 250.1 ([M+H]+, 100).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

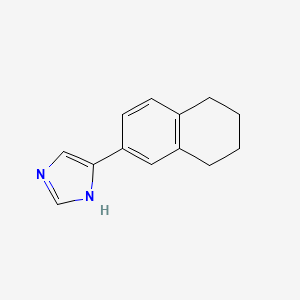

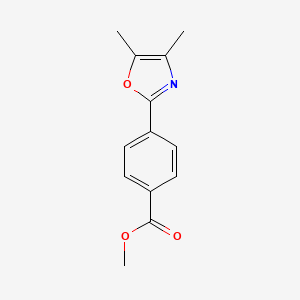

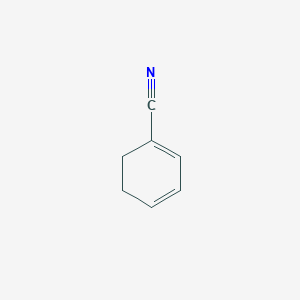

![2-[1-(4-Nitrophenyl)ethylidene]malononitrile](/img/structure/B8628114.png)

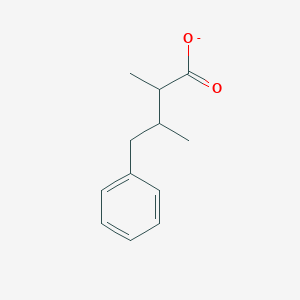

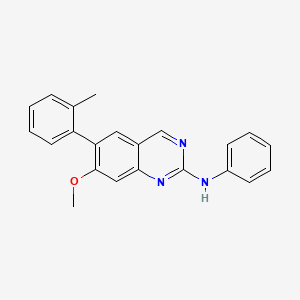

![[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B8628120.png)